molecular formula C6H11ClN2O B1364144 4-methylpiperazine-1-carbonyl Chloride CAS No. 39539-66-7

4-methylpiperazine-1-carbonyl Chloride

Cat. No.: B1364144
CAS No.: 39539-66-7
M. Wt: 162.62 g/mol
InChI Key: FBAIGEMWTOSCRU-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carbonyl chloride (CAS: 39539-66-7) and its hydrochloride form (CAS: 55112-42-0) are critical reagents in medicinal chemistry and organic synthesis. Structurally, it features a piperazine ring substituted with a methyl group and a reactive carbonyl chloride moiety. This compound is widely used in acylation reactions to introduce the 4-methylpiperazine group into target molecules, enhancing solubility and bioavailability in drug candidates .

Properties

IUPAC Name

4-methylpiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAIGEMWTOSCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388500
Record name 4-methylpiperazine-1-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39539-66-7
Record name 4-methylpiperazine-1-carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1-piperazinecarbonyl chloride
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Record name N-Chlorocarbonyl-N′-methylpiperazine
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Preparation Methods

Synthesis via Reaction of 1-Methylpiperazine with Phosgene

  • Starting Materials: 1-Methylpiperazine and phosgene (COCl2).
  • Reaction: The amine group of 1-methylpiperazine reacts with phosgene to form the carbonyl chloride derivative.
  • Conditions: The reaction is conducted under strictly controlled temperature and pressure to manage the toxicity and reactivity of phosgene.
  • Industrial Considerations: Large-scale production requires specialized equipment and safety protocols for phosgene handling, with continuous monitoring to optimize yield and purity.
  • Outcome: High-purity 4-methylpiperazine-1-carbonyl chloride, typically isolated as a white solid or colorless to brown liquid depending on storage and purity.

Synthesis from 1-Chloroformyl-4-methylpiperazine Hydrochloride

This method involves a two-step process:

  • Step 1: Dissolution of 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent such as tetrahydrofuran, dichloromethane, or acetonitrile.
  • Step 2: Addition of triethylamine followed by slow dropwise addition of N-methylpiperazine, stirring at room temperature for 2–6 hours to ensure complete reaction.
  • Step 3: Quenching the reaction mixture with water, extraction of the aqueous phase with an organic solvent (dichloromethane or ethyl acetate), drying over anhydrous sodium sulfate, and removal of solvent by rotary evaporation.
  • Step 4: Purification by recrystallization or silica gel chromatography to remove impurities, followed by spin-drying to obtain high-purity product.
  • Yields and Purity: Reported yields range from 91% to 98.5%, with purity up to 99.2%.
Parameter Details
Organic Solvent (Step 1) Tetrahydrofuran, dichloromethane, acetonitrile; volume 4–6 times the weight of starting material
Organic Solvent (Extraction) Dichloromethane or ethyl acetate; volume 5–20 times the weight of starting material
Triethylamine to 1-chloroformyl-4-methylpiperazine molar ratio 1 : 1.4–1.6
N-Methylpiperazine to 1-chloroformyl-4-methylpiperazine molar ratio 1 : 1.1–1.3
Reaction Temperature Room temperature (~20–25 °C)
Reaction Time 2–6 hours
Purification Silica gel chromatography (DCM:MeOH gradient), recrystallization
Yield 91.1% to 98.5%
Purity 94.2% to 99.2%
  • This method involves reacting N-methylpiperazine with (trichloromethyl) carbonic ethers in organic solvents such as benzene, toluene, chlorobenzene, or tetrahydrofuran.
  • Molar ratios vary from 1:0.3 to 1:1.0 (N-methylpiperazine to trichloromethyl carbonic ether).
  • Reaction temperature ranges broadly from 15 °C to 150 °C with reaction times of 1–10 hours.
  • This method aims to improve safety, reduce waste, and lower production costs compared to traditional phosgene-based syntheses.
Method Starting Materials Solvents & Conditions Yield (%) Purity (%) Notes
Phosgene Reaction 1-Methylpiperazine + Phosgene Controlled temp & pressure, inert atmosphere High High Industrial scale; requires strict safety
Reaction via 1-Chloroformyl-4-methylpiperazine hydrochloride 1-Chloroformyl-4-methylpiperazine hydrochloride + N-methylpiperazine + Triethylamine THF/DCM/Acetonitrile, RT, 2–6 h 91–98.5 94–99 Purification by recrystallization or chromatography
(Trichloromethyl) Carbonic Ether Method N-methylpiperazine + (Trichloromethyl) carbonic ethers Organic solvents, 15–150 °C, 1–10 h Moderate Not specified Safer alternative, cost-effective
  • The reaction of 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in the presence of triethylamine is well-documented to afford high yields and purity.
  • Organic solvent choice impacts both the reaction rate and product isolation efficiency; tetrahydrofuran and dichloromethane are preferred for their solubility and ease of removal.
  • Molar ratios of reagents are critical for optimizing yield and minimizing impurities.
  • Safety considerations are paramount when using phosgene or related reagents; alternative reagents such as (trichloromethyl) carbonic ethers provide safer routes.
  • Purification techniques such as silica gel chromatography and recrystallization are essential for removing by-products and obtaining pharmaceutical-grade material.

The preparation of this compound is predominantly achieved via two main synthetic routes: direct phosgene reaction with 1-methylpiperazine and the reaction of 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine under basic conditions. Both methods yield high-purity products suitable for pharmaceutical applications. Alternative methods using (trichloromethyl) carbonic ethers offer safer and potentially more cost-effective approaches. Careful control of reaction parameters, solvent selection, and purification steps are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Basic Characteristics

  • Molecular Formula : C₆H₁₁ClN₂O
  • Molecular Weight : 199.08 g/mol
  • Appearance : White solid
  • CAS Number : 55112-42-0

Safety Profile

4-Methylpiperazine-1-carbonyl chloride is classified as toxic and corrosive. It poses risks such as severe skin burns and eye damage upon contact, as well as acute toxicity if ingested or inhaled . Proper safety protocols must be followed when handling this compound.

Medicinal Chemistry

This compound serves as a key intermediate in the development of various pharmaceuticals. It is involved in synthesizing bioactive compounds that exhibit therapeutic effects against several diseases, including cancer and infections. Notably, derivatives formed from this compound have shown promising anticancer and antimicrobial activities .

Case Studies

  • Anticancer Research : Derivatives of this compound have been explored for their ability to inhibit tubulin polymerization, an essential process in cancer cell division. Compounds developed from this intermediate have been subjected to preclinical efficacy studies, demonstrating potential in treating cancer .
  • Antimicrobial Applications : Research has indicated that certain derivatives possess significant antimicrobial properties, making them candidates for further development into therapeutic agents against bacterial infections .

Agrochemicals

The compound is also utilized in synthesizing agrochemicals, where its derivatives can enhance crop protection and improve agricultural productivity. The versatility of this compound allows it to participate in creating various agrochemical formulations aimed at pest control and plant growth regulation .

Fine Chemicals Production

In addition to pharmaceuticals and agrochemicals, this compound is used in producing fine chemicals. These include specialty chemicals utilized across various industries such as cosmetics, food additives, and dyes. The ability to modify the piperazine structure allows chemists to tailor properties for specific applications.

Mechanism of Action

The mechanism of action of 4-methylpiperazine-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce the piperazine moiety into target molecules .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula :
    • Base form: C₆H₁₁ClN₂O
    • Hydrochloride form: C₆H₁₂Cl₂N₂O
  • Physical Properties :
    • Melting point: 225–228°C (hydrochloride)
    • Boiling point: 278–279°C (base)
    • Moisture sensitivity: Requires storage under inert gas (N₂/Ar)
  • Applications : Intermediate in synthesizing pharmaceuticals (e.g., eszopiclone , benzamide derivatives ).

Functional Group and Reactivity

Acylating Agents :
Compound Functional Group Reactivity Profile Key Applications
4-Methylpiperazine-1-carbonyl chloride Carbonyl chloride High reactivity with amines, alcohols Drug synthesis (e.g., eszopiclone , HS-152 )
4-Methylpiperazine-1-carbodithioate Dithiocarbamate Binds metal ions, moderate nucleophilicity Antimicrobial metal complexes
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Carboxamide Low reactivity; hydrogen bonding Organic intermediates
POCl₃ Phosphoryl chloride Broad acylation/phosphorylation General synthesis (e.g., indole derivatives )

Key Insight : The carbonyl chloride group in this compound enables rapid amide bond formation, outperforming carboxamides (e.g., ) in reaction speed but requiring careful moisture control compared to stable carbodithioates .

Physicochemical Properties

Compound Solubility Stability Hazard Profile
This compound (hydrochloride) Soluble in polar aprotic solvents (DMF, CH₂Cl₂) Moisture-sensitive; decomposes upon exposure to H₂O Corrosive (C), irritant (Xi)
4-Methylpiperazine-1-carbodithioate Soluble in DMSO, ethanol Air-stable; decomposes under strong acids/bases Moderate toxicity (metal binding)
Polyethylene glycol (PEG)-based acylating agents Water-soluble Hydrolytically stable Low toxicity

Key Insight: The hydrochloride form of this compound offers better handling in non-aqueous conditions but poses higher corrosion risks compared to PEG-based agents .

Case Studies :

Eszopiclone Synthesis :

  • This compound reacts with intermediates to form the final drug structure. Impurities (e.g., compound 7) arise from side reactions, highlighting the need for precise stoichiometry .

Benzamide Derivatives (e.g., HS-152) :

  • Used to create SMURF1 inhibitors, demonstrating its role in targeted therapeutics .

Antiarrhythmic Agents :

  • Incorporated into scutellarein analogues to enhance Nav1.5/Cav1.2 channel blocking activity .

Comparison : Unlike POCl₃, which is a general acylating agent , this compound provides structural specificity by introducing the piperazine moiety, critical for receptor binding in CNS drugs .

Biological Activity

4-Methylpiperazine-1-carbonyl chloride (CAS No. 39539-66-7) is a versatile chemical intermediate widely used in the synthesis of various pharmaceutical compounds. Its biological activity has garnered attention due to its potential applications in drug development, particularly in the context of enzyme inhibition and anti-cancer properties.

Chemical Structure

The compound features a piperazine ring substituted with a methyl group and a carbonyl chloride functional group, which plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition
    • This compound has been studied for its inhibitory effects on various enzymes, particularly proteases. For example, it has shown significant inhibitory activity against cruzain, a cysteine protease involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease. The inhibition constants (IC50 values) for related compounds indicate that modifications to the piperazine structure can enhance or diminish biological activity .
  • Antitumor Activity
    • Research indicates that derivatives of this compound exhibit antitumor properties by disrupting protein-protein interactions critical for cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit the interaction between Hsp90 and Cdc37, leading to reduced tumor growth in vitro and in vivo .
  • Antihistaminic Effects
    • Preliminary studies suggest that compounds derived from this compound may possess antihistaminic properties. These effects were evaluated using animal models, where the compounds were administered alongside histamine to assess their ability to mitigate allergic responses .

Case Study 1: Cruzain Inhibition

A detailed study examined the inhibitory effects of various piperazine derivatives on cruzain. The results highlighted that modifications to the P1 position significantly affected potency:

CompoundStructureCruzain Inhibition (nM)
1Cbz-Phe0.44 ± 0.02
2Cbz-Phe49 ± 2
3NMePip-Phe>100,000
.........

The most potent inhibitors exhibited IC50 values as low as 0.44 nM, indicating promising therapeutic potential against parasitic infections .

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, derivatives of this compound were synthesized and evaluated for their ability to disrupt Hsp90-Cdc37 interactions. The lead compound demonstrated an IC50 value of 1.9 μM against Hsp90, showcasing its potential as an anticancer agent .

Research Findings

Recent studies have explored the synthesis and biological evaluation of new derivatives based on this compound. These investigations revealed:

  • Structure-Activity Relationships (SAR) : Variations in substituents on the piperazine ring significantly influence biological activity.
  • Mechanistic Insights : Compounds act through different mechanisms, including reversible and irreversible inhibition of target enzymes.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-methylpiperazine-1-carbonyl chloride?

Answer:
A common method involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt . For the carbonyl chloride derivative, substitution reactions with chloroacetylating agents (e.g., phosgene or thionyl chloride) are typically employed. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (40–60°C), and using catalysts like triethylamine to enhance nucleophilic displacement .

Basic: How can HPLC be optimized for quantifying this compound purity?

Answer:
Use a reversed-phase C18 column with a mobile phase of methanol:water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm is recommended due to the compound’s UV absorbance. Prepare standard solutions (10–15 mg/mL in methanol) and inject 10 µL samples. Retention times should be validated against reference standards, and quantification via area normalization ensures reproducibility .

Advanced: How can competing reaction pathways during synthesis be minimized to improve yield?

Answer:
Byproducts often arise from incomplete substitution or oxidation. To suppress these:

  • Use a 10–20% molar excess of the acylating agent to drive the reaction to completion.
  • Introduce radical scavengers (e.g., BHT) to prevent unwanted oxidation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) to identify intermediates .
    Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol can isolate the target compound with >85% yield .

Advanced: How do environmental factors like pH and temperature affect the stability of this compound?

Answer:
The compound is prone to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions, forming carboxylic acid derivatives. Stability studies show optimal storage at pH 6–7 in anhydrous solvents (e.g., dichloromethane) at –20°C. Thermal degradation occurs above 80°C, evidenced by NMR monitoring of decomposition products .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

  • 1H/13C NMR : Key signals include piperazine protons at δ 2.5–3.5 ppm and carbonyl carbons at δ 165–170 ppm .
  • FT-IR : Confirm the carbonyl stretch at ~1750 cm⁻¹ and C–Cl bond at 650–750 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z 177.05 for C7H12ClN2O+) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon and charge distribution. Molecular docking studies with nucleophiles (e.g., amines) reveal steric and electronic barriers, guiding solvent selection (e.g., DMF for polar aprotic environments) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Store in airtight, light-resistant containers under inert gas (argon) to prevent moisture ingress .

Advanced: How to resolve discrepancies in kinetic data for reactions involving this compound?

Answer:
Contradictions in rate constants may stem from solvent polarity or impurities. Replicate experiments in rigorously dried solvents (e.g., THF over molecular sieves). Use stopped-flow UV-Vis spectroscopy to capture rapid intermediates and validate pseudo-first-order assumptions .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
It serves as a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. The piperazine moiety enhances solubility, while the carbonyl chloride enables conjugation to pharmacophores (e.g., via amide bond formation) .

Advanced: How can regioselectivity challenges in multi-step syntheses be addressed?

Answer:
Protect the piperazine nitrogen with Boc groups before acylating the carbonyl chloride. Deprotection with TFA restores reactivity for subsequent steps. LC-MS monitoring ensures selective functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methylpiperazine-1-carbonyl Chloride
Reactant of Route 2
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4-methylpiperazine-1-carbonyl Chloride

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